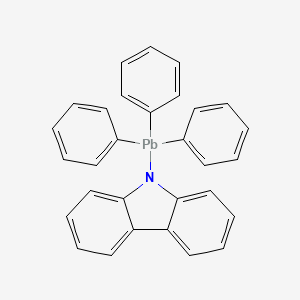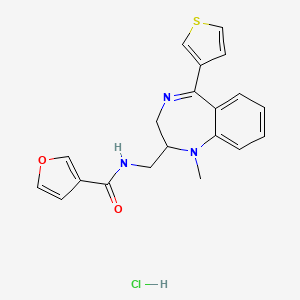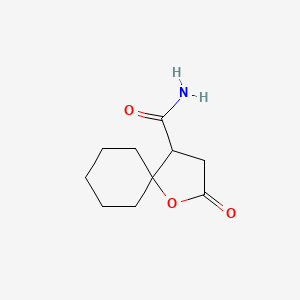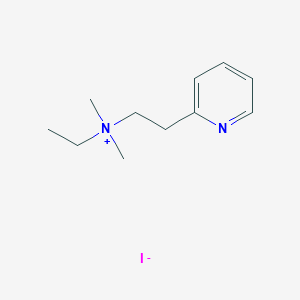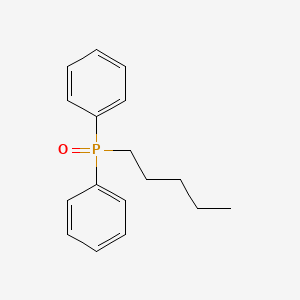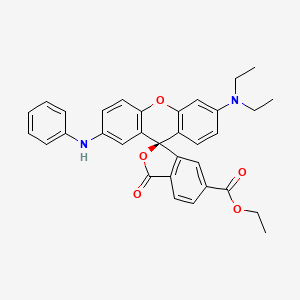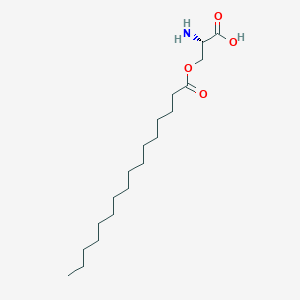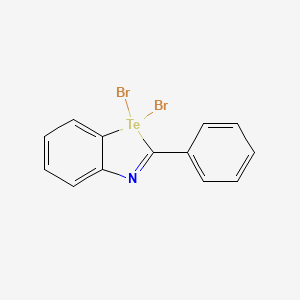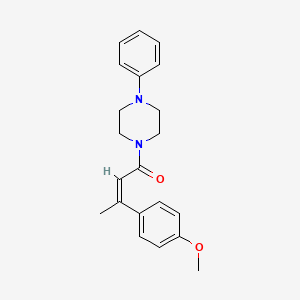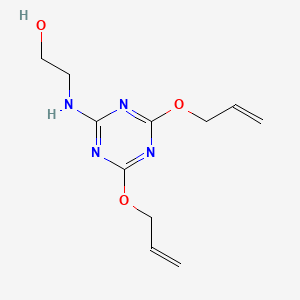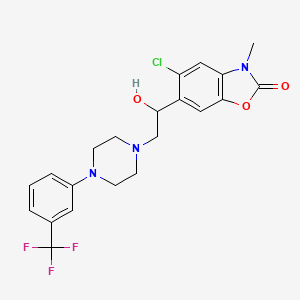
2(3H)-Benzoxazolone, 5-chloro-6-(1-hydroxy-2-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)ethyl)-3-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(3H)-Benzoxazolone, 5-chloro-6-(1-hydroxy-2-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)ethyl)-3-methyl- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a benzoxazolone core, a chloro substituent, a hydroxyethyl group, and a trifluoromethylphenyl piperazine moiety. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Benzoxazolone, 5-chloro-6-(1-hydroxy-2-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)ethyl)-3-methyl- involves multiple steps, each requiring specific reagents and conditions. One common approach includes the following steps:
Formation of the Benzoxazolone Core: This step typically involves the cyclization of an appropriate ortho-aminophenol with a carbonyl compound under acidic conditions.
Introduction of the Chloro Substituent: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Hydroxyethyl Group: This step involves the reaction of the benzoxazolone intermediate with an appropriate epoxide or halohydrin under basic conditions.
Incorporation of the Trifluoromethylphenyl Piperazine Moiety: This final step can be accomplished through nucleophilic substitution reactions using piperazine derivatives and trifluoromethylphenyl halides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2(3H)-Benzoxazolone, 5-chloro-6-(1-hydroxy-2-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)ethyl)-3-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro group (if present) can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro substituent can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group yields carbonyl compounds, while substitution reactions can produce various derivatives with different functional groups.
科学的研究の応用
2(3H)-Benzoxazolone, 5-chloro-6-(1-hydroxy-2-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)ethyl)-3-methyl- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural features.
作用機序
The mechanism of action of 2(3H)-Benzoxazolone, 5-chloro-6-(1-hydroxy-2-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)ethyl)-3-methyl- involves interactions with specific molecular targets and pathways. Its effects are mediated through:
Molecular Targets: Binding to enzymes, receptors, or other proteins, leading to modulation of their activities.
Pathways Involved: Influencing signaling pathways, such as those involved in inflammation, cell proliferation, or apoptosis.
類似化合物との比較
Similar Compounds
2(3H)-Benzoxazolone: The parent compound without the chloro, hydroxyethyl, and trifluoromethylphenyl piperazine substituents.
5-Chloro-2(3H)-Benzoxazolone: A simpler analog with only the chloro substituent.
6-(1-Hydroxy-2-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)ethyl)-3-methyl-2(3H)-Benzoxazolone: A compound with similar substituents but different positions.
Uniqueness
The uniqueness of 2(3H)-Benzoxazolone, 5-chloro-6-(1-hydroxy-2-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)ethyl)-3-methyl- lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethylphenyl piperazine moiety, in particular, enhances its potential for pharmacological applications.
This detailed article provides a comprehensive overview of 2(3H)-Benzoxazolone, 5-chloro-6-(1-hydroxy-2-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)ethyl)-3-methyl-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
132634-42-5 |
|---|---|
分子式 |
C21H21ClF3N3O3 |
分子量 |
455.9 g/mol |
IUPAC名 |
5-chloro-6-[1-hydroxy-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]-3-methyl-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C21H21ClF3N3O3/c1-26-17-11-16(22)15(10-19(17)31-20(26)30)18(29)12-27-5-7-28(8-6-27)14-4-2-3-13(9-14)21(23,24)25/h2-4,9-11,18,29H,5-8,12H2,1H3 |
InChIキー |
QHNQSOMTWZGXCC-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C=C(C(=C2)Cl)C(CN3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F)O)OC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


